molecular formula C20H17N7OS B2395797 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole CAS No. 890602-74-1

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole

Cat. No.: B2395797
CAS No.: 890602-74-1
M. Wt: 403.46
InChI Key: NUFKNBOUTZIGSL-UHFFFAOYSA-N
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Description

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole and thiadiazole ring fused together, makes it a promising candidate for various scientific research applications.

Mechanism of Action

Target of Action

The compound “3-benzyl-6-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . In particular, some derivatives have shown promising results as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .

Mode of Action

The compound interacts with its targets, PARP-1 and EGFR, leading to inhibition of these enzymes . This inhibition can disrupt the normal functioning of these enzymes, leading to cell cycle arrest at the G2/M phase . The compound also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Biochemical Pathways

The compound’s action affects the DNA repair pathways, making cancer cells more vulnerable to DNA-damage response suppression . This is particularly relevant for breast cancer cells, which have been found to be more reliant on DNA repair pathways than normal cells .

Pharmacokinetics

Triazole compounds, in general, are known for their ability to bind readily in the biological system . This suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound exhibits cytotoxic activities against MDA-MB-231 cells, a type of breast cancer cell . It induces apoptosis in these cells by 38-fold compared to the control . This suggests that the compound could have potential as an anti-breast cancer agent .

Preparation Methods

The synthesis of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.

    Fusion of the Rings: The final step involves the fusion of the triazole and thiadiazole rings, which can be achieved through various cyclization reactions under specific conditions, such as the use of acidic or basic catalysts.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or thiadiazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole include other triazolothiadiazoles and triazole derivatives. These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. Some examples of similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of triazole and thiadiazole rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-benzyl-6-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7OS/c1-13-18(22-25-26(13)15-10-6-7-11-16(15)28-2)19-24-27-17(21-23-20(27)29-19)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFKNBOUTZIGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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